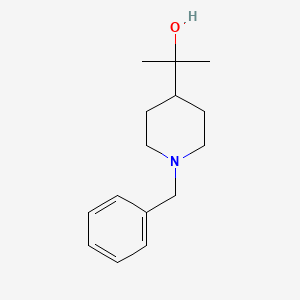

2-(1-Benzylpiperidin-4-yl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile” is similar to the one you’re asking about . It has a molecular weight of 290.41 and is stored at room temperature . Another related compound is “2-((1-Benzylpiperidin-4-yl)amino)ethanol” with a molecular formula of C14H22N2O .

Molecular Structure Analysis

The compound “2-(1-Benzylpiperidin-4-yl)acetyl chloride” has a molecular formula of C14H18ClNO and a molecular weight of 251.75 g/mol .Physical And Chemical Properties Analysis

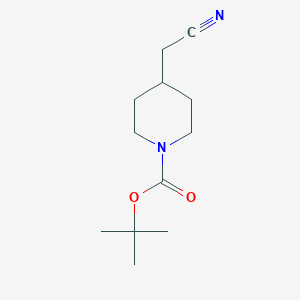

The compound “2-(1-Benzylpiperidin-4-yl)acetonitrile” has a molecular weight of 214.31 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 .Scientific Research Applications

Antioxidant Properties

The compound has been studied for its potential antioxidant properties . In a research study, derivatives of “2-(1-Benzylpiperidin-4-yl)-2-propanol” were synthesized and screened for their ability to scavenge free radicals . Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Cholinesterase Inhibition

The same study also investigated the compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning. Inhibiting these enzymes could potentially slow the progression of neurodegenerative diseases like Alzheimer’s.

Muscarinic Receptor Antagonism

“2-(1-Benzylpiperidin-4-yl)-2-propanol” derivatives have been studied as potential antagonists for muscarinic receptor 4 (M4) . Antagonizing this receptor could have therapeutic benefits in treating neurological diseases such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others .

Alzheimer’s Disease Treatment

Some molecular hybrids of “2-(1-Benzylpiperidin-4-yl)-2-propanol” have been developed and evaluated as multifunctional agents to combat Alzheimer’s Disease . These agents could potentially target multiple aspects of the disease, providing a more comprehensive treatment approach .

Mechanism of Action

Target of Action

The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .

Mode of Action

2-(1-Benzylpiperidin-4-yl)-2-propanol acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .

Result of Action

The result of the action of 2-(1-Benzylpiperidin-4-yl)-2-propanol is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

Safety and Hazards

properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDYOSFZZTUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylpiperidin-4-yl)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)